Laminarabiose
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Overview
Description
Laminarabiose is a disaccharide composed of two glucose molecules linked by a β-1,3-glycosidic bond. It is known for its applications in various fields such as medicine, food, and agriculture. This compound is considered a building block for new pharmaceuticals and has been studied for its potential benefits in these areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laminarabiose can be synthesized through chemical and enzymatic methods. The conventional chemical synthesis involves the hydrolysis of laminarin, a polysaccharide, using mineral acids . this method has drawbacks such as low production yields and high energy consumption.
An alternative approach is the enzymatic synthesis, which is more cost-efficient and environmentally friendly. This method involves the use of enzymes such as sucrose phosphorylase and this compound phosphorylase in a bienzymatic reaction system. The reaction typically occurs in a packed bed reactor at 35°C with a steady feeding flow rate .
Industrial Production Methods
Industrial production of this compound often employs continuous enzymatic processes. In these systems, enzymes are immobilized on supports such as Sepabeads and encapsulated in chitosan. This setup allows for the continuous production of this compound from sucrose and glucose, with optimized conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Laminarabiose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of mineral acids or enzymes to break down this compound into glucose units.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or periodate.
Glycosylation: Involves the use of glycosyl donors and acceptors in the presence of catalysts like Lewis acids.
Major Products
The major products formed from these reactions include glucose, glucosylated derivatives, and oxidized glucose products .
Scientific Research Applications
Laminarabiose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycosides.
Biology: Studied for its role in cell wall structure and function in plants and fungi.
Industry: Utilized as a soluble dietary fiber and in the production of bio-based materials.
Mechanism of Action
The mechanism of action of laminarabiose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by β-glucosidase to release glucose, which can then participate in various metabolic pathways. Additionally, this compound can act as a substrate for glycosyltransferases, facilitating the synthesis of more complex carbohydrates .
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.
Sophorose: A disaccharide with a β-1,2-glycosidic bond between glucose units.
Gentiobiose: A disaccharide with a β-1,6-glycosidic bond between glucose units.
Uniqueness
Laminarabiose is unique due to its β-1,3-glycosidic bond, which imparts distinct structural and functional properties. This bond type is less common in nature compared to other glycosidic linkages, making this compound a valuable compound for studying specific biochemical pathways and developing novel applications .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12+/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-LCOYTZNXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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